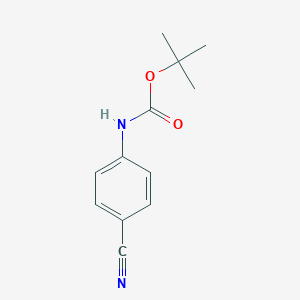

Tert-butyl 4-cyanophénylcarbamate

Vue d'ensemble

Description

Synthesis Analysis

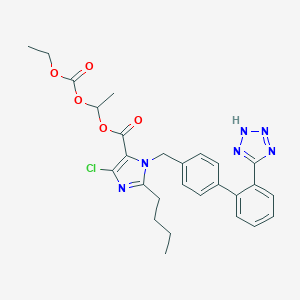

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as the formation of the carbamate linkage itself. For instance, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was achieved from L-cystine through steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation, with an overall yield of 54% . Another example is the enantioselective synthesis of a benzyl tert-butoxycarbonylamino cyclohexylcarbamate, which involved an iodolactamization as a key step . These studies highlight the complexity and the need for precise control over the reaction conditions to achieve the desired stereochemistry and functional group protection.

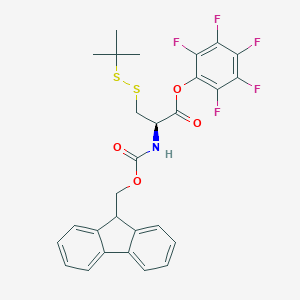

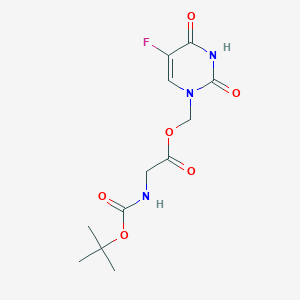

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with various substituents influencing the overall shape and reactivity of the molecule. For example, the study of tert-butyl N-(thiophen-2yl)carbamate involved experimental and theoretical vibrational frequency analysis to determine the optimized geometric parameters and vibrational frequencies, which were in good agreement with experimental data . The molecular structure can significantly affect the physical and chemical properties of the compound, as well as its potential biological activity.

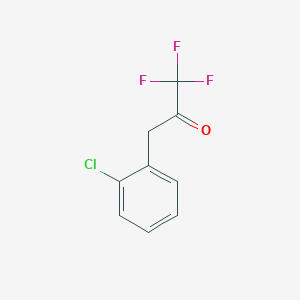

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate and were shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, lithiated tert-butyl cyclopropanecarboxylates were reacted with various electrophiles to yield α-substituted esters, which could be further processed to carboxylic acids or reduced to cyclopropanemethanols . These reactions demonstrate the versatility of tert-butyl carbamate derivatives as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structures. For example, the title compound in one study, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, formed chains and layers in the crystal structure through hydrogen bonding, which could affect its solubility and stability . The solubility and thermal stability of polyamides derived from 4-tert-butylcatechol were also investigated, showing that these materials were noncrystalline, readily soluble in polar solvents, and had high glass transition temperatures10. These properties are crucial for the practical applications of these compounds in various fields.

Applications De Recherche Scientifique

Synthèse de composés pharmaceutiques chiraux

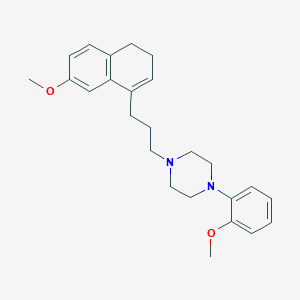

Tert-butyl 4-cyanophénylcarbamate : est utilisé dans la synthèse de composés pharmaceutiques chiraux. Il sert de précurseur à la production d’antidépresseurs tels que le citalopram et l’oxalate d’escitalopram, qui agissent en inhibant la recapture de la sérotonine . La pureté chirale des produits pharmaceutiques est cruciale pour leur efficacité et leur innocuité, ce qui rend ce composé important en chimie médicinale.

Production d’intermédiaires de benzohydrol

Ce composé joue également un rôle essentiel dans la synthèse d’intermédiaires de benzohydrol, en particulier les chlorobenzohydrols . Ces intermédiaires sont essentiels à la préparation de médicaments tels que le nefopam, qui trouve des applications en tant qu’analgésique, relaxant musculaire et antidépresseur .

Synthèse énantiosélective

Le composé sert d’ingrédient clé dans les processus de synthèse énantiosélective. Il est utilisé pour produire des substances énantiomériquement pures par des méthodes telles que l’hydrogénation par transfert asymétrique et d’autres réactions catalytiques . Ceci est particulièrement important pour créer des médicaments présentant des activités biologiques spécifiques souhaitées.

Biotransformation assistée par la kétoréductase

Les kétoréductases peuvent effectuer une réduction sélective chirale avec le This compound, ce qui constitue une étape cruciale dans le processus de biotransformation pour produire certains produits pharmaceutiques . La possibilité d’utiliser des enzymes à cette fin met en évidence le rôle du composé dans la chimie verte et la fabrication pharmaceutique durable.

Bloc de construction de synthèse organique

En tant que bloc de construction organique, le This compound est utilisé dans un large éventail d’applications de synthèse organique. Il offre un point de départ polyvalent pour la construction d’architectures moléculaires complexes nécessaires à diverses synthèses chimiques .

Orientations Futures

Tert-butyl 4-cyanophenylcarbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake . It is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .

Mécanisme D'action

Target of Action

Tert-butyl 4-cyanophenylcarbamate is an organic compound It’s known that it can be used to synthesize various organic compounds, such as aromatic amines, nitriles, and amides .

Mode of Action

It’s known that it can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of edci and hobt as coupling reagent. Another method involves the synthesis from Di-tert-butyl dicarbonate and 4-Aminobenzonitrile.

Pharmacokinetics

It has a molecular weight of 218.252, a density of 1.12±0.1 g/cm3 (Predicted), a melting point of 118-123°C, and a boiling point of 302.0±25.0 °C (Predicted) . These properties could influence its bioavailability.

Result of Action

It’s known that it can be used to synthesize various organic compounds, which could have various effects depending on their specific properties and uses .

Action Environment

It’s known that it should be stored in a dry, cool place, away from fire sources and oxidizers . This suggests that certain environmental conditions could affect its stability.

Propriétés

IUPAC Name |

tert-butyl N-(4-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIRTCVNDVQQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436027 | |

| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143090-18-0 | |

| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143090-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)